![molecular formula C11H20OSi B13059278 tert-butyl-[(1R,2S)-2-ethynylcyclopropyl]oxy-dimethylsilane](/img/structure/B13059278.png)
tert-butyl-[(1R,2S)-2-ethynylcyclopropyl]oxy-dimethylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl-[(1R,2S)-2-ethynylcyclopropyl]oxy-dimethylsilane: is an organosilicon compound that features a tert-butyl group, an ethynylcyclopropyl moiety, and a dimethylsilane group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl-[(1R,2S)-2-ethynylcyclopropyl]oxy-dimethylsilane typically involves the following steps:
Formation of the Ethynylcyclopropyl Intermediate: This step involves the cyclopropanation of an alkyne to form the ethynylcyclopropyl moiety.
Attachment of the tert-Butyl Group: The tert-butyl group is introduced through a reaction with tert-butyl chloride in the presence of a base.
Introduction of the Dimethylsilane Group: The final step involves the reaction of the intermediate with dimethylchlorosilane in the presence of a catalyst to form the desired compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethynyl group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the cyclopropyl ring or the ethynyl group, resulting in the formation of reduced cyclopropyl or alkene derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the silicon atom, where the dimethylsilane group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides, alkoxides, or amines can be used under mild conditions to achieve substitution.
Major Products Formed:
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Reduced cyclopropyl or alkene derivatives.
Substitution: Various substituted silanes depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: tert-Butyl-[(1R,2S)-2-ethynylcyclopropyl]oxy-dimethylsilane is used as a building block in organic synthesis, particularly in the formation of complex molecular architectures
Biology and Medicine: In biological research, this compound is investigated for its potential as a precursor to bioactive molecules. The ethynyl group can be used for click chemistry applications, facilitating the attachment of various biomolecules.
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings. Its ability to undergo various chemical transformations makes it a versatile intermediate in material science.
Mécanisme D'action
The mechanism by which tert-butyl-[(1R,2S)-2-ethynylcyclopropyl]oxy-dimethylsilane exerts its effects is primarily through its reactivity at the silicon and ethynyl groups. The silicon atom can form strong bonds with various nucleophiles, while the ethynyl group can participate in cycloaddition reactions. These properties enable the compound to act as a versatile intermediate in chemical synthesis.
Comparaison Avec Des Composés Similaires
tert-Butyl(dimethyl)silylacetylene: Similar in structure but lacks the cyclopropyl ring.
tert-Butyl(dimethyl)silylcyclopropane: Similar but lacks the ethynyl group.
tert-Butyl(dimethyl)silylpropane: Similar but lacks both the cyclopropyl and ethynyl groups.
Uniqueness: tert-Butyl-[(1R,2S)-2-ethynylcyclopropyl]oxy-dimethylsilane is unique due to the presence of both the ethynylcyclopropyl and dimethylsilane groups. This combination of functionalities allows for a wide range of chemical transformations and applications that are not possible with simpler analogs.
Propriétés
Formule moléculaire |
C11H20OSi |
|---|---|
Poids moléculaire |
196.36 g/mol |
Nom IUPAC |
tert-butyl-[(1R,2S)-2-ethynylcyclopropyl]oxy-dimethylsilane |
InChI |
InChI=1S/C11H20OSi/c1-7-9-8-10(9)12-13(5,6)11(2,3)4/h1,9-10H,8H2,2-6H3/t9-,10-/m1/s1 |
Clé InChI |
YOYLSMWOOPDUEI-NXEZZACHSA-N |
SMILES isomérique |
CC(C)(C)[Si](C)(C)O[C@@H]1C[C@H]1C#C |
SMILES canonique |
CC(C)(C)[Si](C)(C)OC1CC1C#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


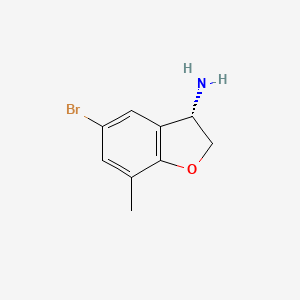
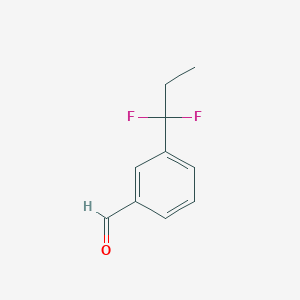

![Cis-1,1-Dioxo-Octahydro-1L6-Isothiazolo[4,5-D]Azepine-6-CarboxylicAcidTert-ButylEster](/img/structure/B13059213.png)

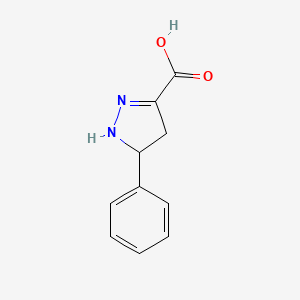
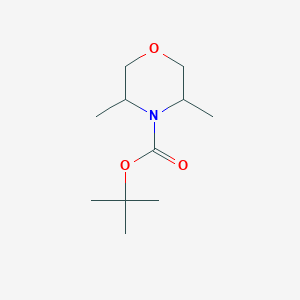
![7-hydroxy-6-propyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B13059224.png)
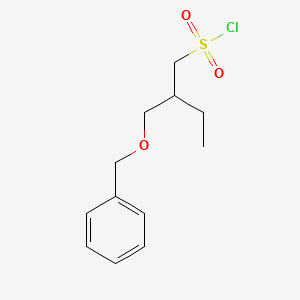

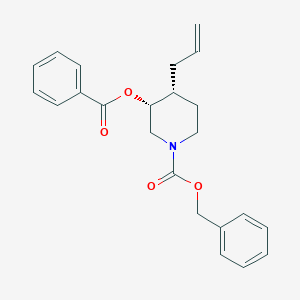
![Butyl[(4-chloro-3-fluorophenyl)methyl]amine](/img/structure/B13059262.png)
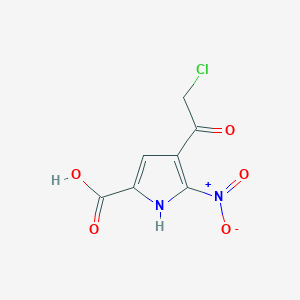
![1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl 2-methylbenzoate](/img/structure/B13059271.png)
